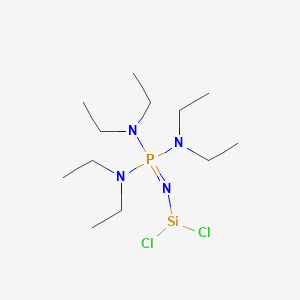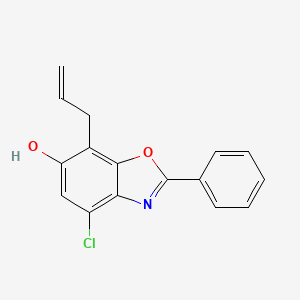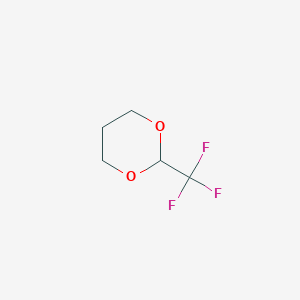![molecular formula C16H13Cl2IO6S B14296445 Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate CAS No. 123222-68-4](/img/structure/B14296445.png)
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorocarbonyl and methylphenyl groups attached to an iodanium ion, and is stabilized by a hydrogen sulfate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate typically involves the reaction of 3-(chlorocarbonyl)-4-methylphenyl iodide with a suitable oxidizing agent in the presence of a hydrogen sulfate source. The reaction conditions often require controlled temperatures and specific solvents to ensure the stability of the iodanium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorocarbonyl and methylphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodanium compounds, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring.
Applications De Recherche Scientifique
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate involves its interaction with molecular targets through its reactive functional groups. The chlorocarbonyl and methylphenyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The iodanium ion plays a crucial role in stabilizing the compound and facilitating its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium chloride
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium bromide
- Bis[3-(chlorocarbonyl)-4-methylphenyl]iodonium nitrate
Uniqueness
Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate is unique due to its specific combination of functional groups and counterion, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
123222-68-4 |
|---|---|
Formule moléculaire |
C16H13Cl2IO6S |
Poids moléculaire |
531.1 g/mol |
Nom IUPAC |
bis(3-carbonochloridoyl-4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C16H12Cl2IO2.H2O4S/c1-9-3-5-11(7-13(9)15(17)20)19-12-6-4-10(2)14(8-12)16(18)21;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
YPHFDBZDRYNBJQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C(=O)Cl)C(=O)Cl.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



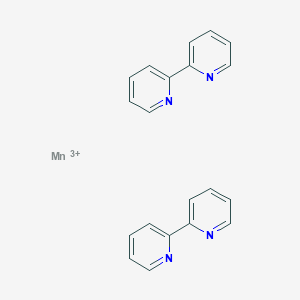
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
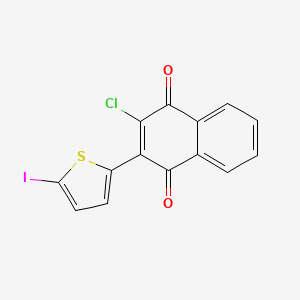
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
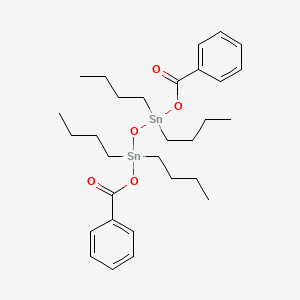
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
